molecular formula C20H21N3O2 B6914119 N-(2-methyl-2-pyridin-4-ylpropyl)-2-(4-oxoquinolin-1-yl)acetamide

N-(2-methyl-2-pyridin-4-ylpropyl)-2-(4-oxoquinolin-1-yl)acetamide

Cat. No.: B6914119
M. Wt: 335.4 g/mol
InChI Key: NMUXTRNEUVWOMZ-UHFFFAOYSA-N
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Description

N-(2-methyl-2-pyridin-4-ylpropyl)-2-(4-oxoquinolin-1-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a quinoline moiety linked to an acetamide group, which is further substituted with a pyridine ring

Properties

IUPAC Name

N-(2-methyl-2-pyridin-4-ylpropyl)-2-(4-oxoquinolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-20(2,15-7-10-21-11-8-15)14-22-19(25)13-23-12-9-18(24)16-5-3-4-6-17(16)23/h3-12H,13-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUXTRNEUVWOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)CN1C=CC(=O)C2=CC=CC=C21)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-2-pyridin-4-ylpropyl)-2-(4-oxoquinolin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Acetamide Formation: The acetamide group is introduced by reacting the quinoline derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

    Pyridine Substitution: The final step involves the alkylation of the acetamide derivative with 2-methyl-2-pyridin-4-ylpropyl bromide under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: N-(2-methyl-2-pyridin-4-ylpropyl)-2-(4-oxoquinolin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acetamide or pyridine derivatives.

Scientific Research Applications

N-(2-methyl-2-pyridin-4-ylpropyl)-2-(4-oxoquinolin-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2-methyl-2-pyridin-4-ylpropyl)-2-(4-oxoquinolin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(2-methyl-2-pyridin-4-ylpropyl)-2-(4-oxoquinolin-1-yl)acetamide can be compared with other quinoline and pyridine derivatives:

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.

    Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine, which play essential roles in biological systems.

Uniqueness: The unique combination of the quinoline and pyridine moieties in this compound provides distinct chemical and biological properties that are not commonly found in other similar compounds. This makes it a valuable compound for further research and development.

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